
2,4,6-Trichloro-benzaldehyde-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-benzaldehyde-oxime is an organic compound with the molecular formula C7H4Cl3NO It is a derivative of benzaldehyde where three chlorine atoms are substituted at the 2, 4, and 6 positions, and an oxime group is attached to the aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Trichloro-benzaldehyde-oxime can be synthesized through the reaction of 2,4,6-trichloro-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-benzaldehyde-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,4,6-trichloro-benzonitrile.
Reduction: Formation of 2,4,6-trichloro-benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2,4,6-Trichloro-benzaldehyde-oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-benzaldehyde-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-benzaldehyde: Lacks the oxime group but shares the trichloro substitution pattern.
2,4,6-Trichloro-benzonitrile: Contains a nitrile group instead of an oxime group.
2,4,6-Trichloro-benzylamine: Contains an amine group instead of an oxime group.
Uniqueness
2,4,6-Trichloro-benzaldehyde-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of trichloro substitution and the oxime group makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H4Cl3NO |
|---|---|
Poids moléculaire |
224.5 g/mol |
Nom IUPAC |
N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-6(9)5(3-11-12)7(10)2-4/h1-3,12H |
Clé InChI |
FCBBNUOWHZWGFM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C=NO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


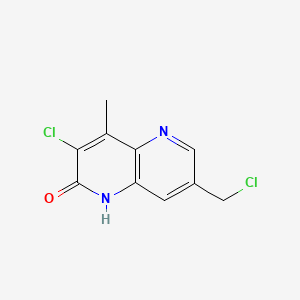
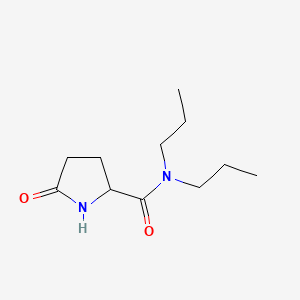
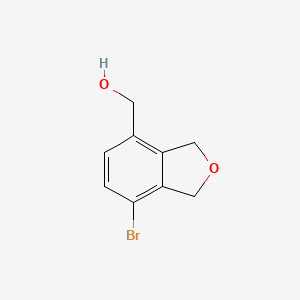
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)
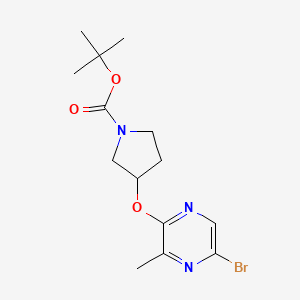
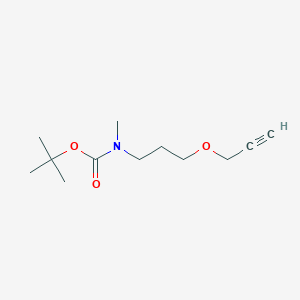
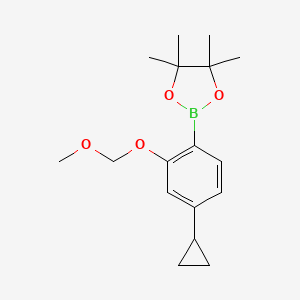

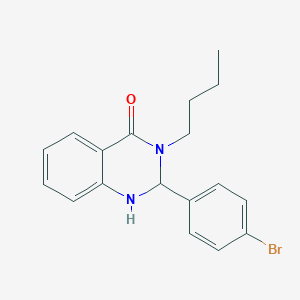
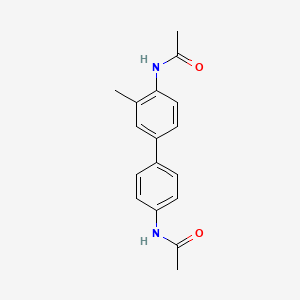
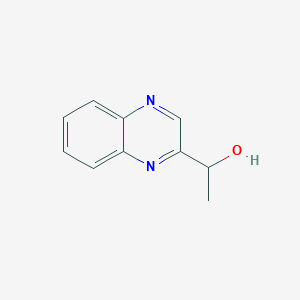

![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)

